molecular formula C9H9N3O2 B2777187 1-Allyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile CAS No. 338399-90-9

1-Allyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile

Cat. No.: B2777187
CAS No.: 338399-90-9
M. Wt: 191.19
InChI Key: VRNHCODZJUFHPG-UHFFFAOYSA-N
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Description

“1-Allyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile” is a chemical compound with the molecular formula C₉H₉N₃O₂ . It is a specialty product used in proteomics research .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a melting point of 107-109°C . The compound has a molecular formula of C₉H₉N₃O₂ .

Scientific Research Applications

Chemical Synthesis and Heterocyclic Compounds

1-Allyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile and its derivatives are primarily used in the synthesis of complex heterocyclic compounds. These compounds are integral in constructing unique chemical structures with potential applications in pharmaceuticals and materials science. For instance, one study outlines the synthesis of a new heterocyclic system involving the cyclization of 4-allyl-1-(3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-6-pyrimidinylcarbonyl)thiosemicarbazide in an alkaline medium, leading to complex derivatives with potential utility in drug development and material sciences (Myakushkene & Vainilavichyus, 1999).

Cyclization and Alkylation Reactions

Cyclization and alkylation reactions are fundamental processes using this compound derivatives. These reactions are critical in synthesizing various complex molecules. For example, cyclization of certain derivatives in a basic medium yields complex compounds, which upon further reactions, like alkylation, lead to even more complex structures with potential industrial and pharmaceutical applications (Mekuskiene & Vainilavicius, 2006).

Structural Analysis and Stereochemistry

The compound's derivatives are also a subject of structural analysis and stereochemistry studies. Understanding the conformations and configurations of these molecules is crucial for their application in designing drugs and materials with specific properties. NMR studies, for example, provide deep insights into the conformations of various atropisomers of derivatives, essential for their functional applications (Kurtev et al., 1985).

Safety and Hazards

“1-Allyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile” is classified as an irritant . It’s important to handle this compound with appropriate safety measures to avoid potential health risks.

Properties

IUPAC Name

3-methyl-2,4-dioxo-1-prop-2-enylpyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-3-4-12-6-7(5-10)8(13)11(2)9(12)14/h3,6H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNHCODZJUFHPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CN(C1=O)CC=C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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